4-(4-Methoxyphenyl)sulfonylaniline

Description

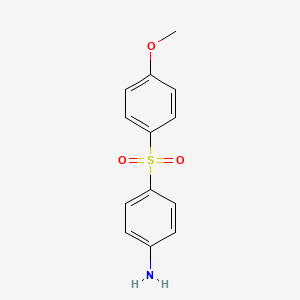

4-(4-Methoxyphenyl)sulfonylaniline is a sulfonylaniline derivative characterized by a sulfonyl (-SO₂-) bridge linking two aromatic rings. The para-substituted methoxy (-OCH₃) group on one phenyl ring and the aniline (-NH₂) group on the other define its structure (IUPAC name: 4-[(4-methoxyphenyl)sulfonyl]aniline). Its methoxy substituent enhances electron-donating properties, which may influence solubility, reactivity, and intermolecular interactions compared to analogs with different substituents.

Properties

CAS No. |

17078-72-7 |

|---|---|

Molecular Formula |

C13H13NO3S |

Molecular Weight |

263.31 g/mol |

IUPAC Name |

4-(4-methoxyphenyl)sulfonylaniline |

InChI |

InChI=1S/C13H13NO3S/c1-17-11-4-8-13(9-5-11)18(15,16)12-6-2-10(14)3-7-12/h2-9H,14H2,1H3 |

InChI Key |

YYLYFXLKPZKSKS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dapsone (4,4'-Diaminodiphenyl Sulfone)

- Structure: Replaces the methoxy group in 4-(4-Methoxyphenyl)sulfonylaniline with an amino (-NH₂) group.

- Properties: Molecular Formula: C₁₂H₁₂N₂O₂S (vs. C₁₃H₁₃NO₃S for the target compound) . Biological Activity: Dapsone is a well-known antileprotic and antibacterial agent due to its dual amino groups, which facilitate interactions with bacterial dihydropteroate synthase . Solubility: The amino groups in Dapsone improve water solubility compared to the methoxy variant, which is more lipophilic.

- Key Difference : The methoxy group in this compound reduces hydrogen-bonding capacity but may enhance membrane permeability.

4-Methyldiphenylamine (CAS 620-84-8)

- Structure : Lacks the sulfonyl bridge; features a methyl (-CH₃) group on one phenyl ring.

- Properties: Molecular Formula: C₁₃H₁₃N (vs. C₁₃H₁₃NO₃S for the target compound) . Applications: Used as an antioxidant in industrial lubricants. The absence of the sulfonyl group reduces polarity and thermal stability compared to sulfonylanilines.

2-(4-Methylphenyl)sulfonyl-N-phenylaniline (CAS 52914-18-8)

- Structure : A positional isomer with a methyl group on the sulfonyl-linked phenyl ring and substitution at the 2-position.

- Properties: Molecular Formula: C₁₉H₁₇NO₂S . Synthesis: Likely synthesized via nucleophilic substitution or Suzuki coupling, similar to methods for this compound .

- Key Difference : The 2-substitution may sterically hinder intermolecular interactions, reducing crystallinity compared to the para-substituted target compound.

4-Methoxy-N-phenylbenzenesulfonamide

- Structure : Replaces the aniline (-NH₂) group in the target compound with a phenylamine (-NHPh) moiety.

- Properties :

- Key Difference: The absence of a free amino group limits its utility in reactions requiring primary amines, such as diazotization.

Comparative Data Table

| Compound | Molecular Formula | Key Substituents | Biological Activity | Key Structural Difference |

|---|---|---|---|---|

| This compound | C₁₃H₁₃NO₃S | -OCH₃, -NH₂ | Understudied (potential drug intermediate) | Reference compound |

| Dapsone | C₁₂H₁₂N₂O₂S | -NH₂, -NH₂ | Antileprotic, antibacterial | Amino vs. methoxy substituent |

| 4-Methyldiphenylamine | C₁₃H₁₃N | -CH₃ | Industrial antioxidant | No sulfonyl group |

| 2-(4-Methylphenyl)sulfonyl-N-phenylaniline | C₁₉H₁₇NO₂S | -CH₃ (2-position) | Synthetic intermediate | Positional isomerism |

Notes and Limitations

- Data Gaps : Melting points, solubility, and detailed spectral data for this compound are absent in the provided evidence, necessitating experimental characterization.

- Future Directions : Comparative studies on sulfonylaniline derivatives could explore substituent effects on drug metabolism and material properties.

Q & A

Q. What computational tools best predict the pharmacokinetic properties of this compound?

- Methodology : Use QSAR models (e.g., SwissADME) to estimate LogP (~2.5), bioavailability, and CYP450 interactions. Validate with in vitro hepatocyte assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.